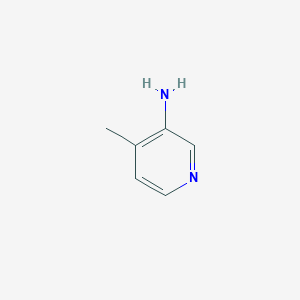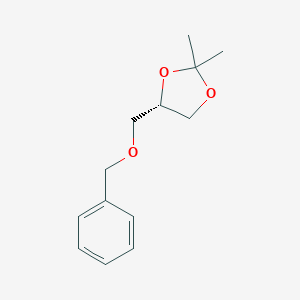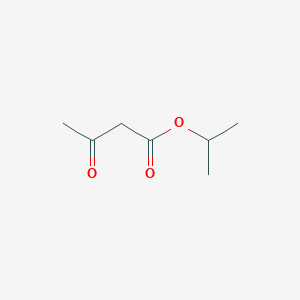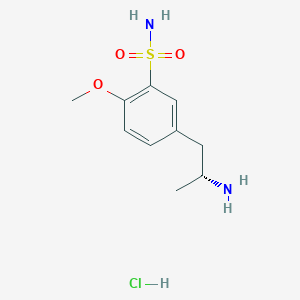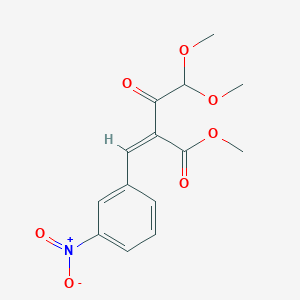![molecular formula C10H9NO2 B017667 3,4-ジヒドロ-1H-ベンゾ[b]アゼピン-2,5-ジオン CAS No. 16511-38-9](/img/structure/B17667.png)
3,4-ジヒドロ-1H-ベンゾ[b]アゼピン-2,5-ジオン
概要
説明
Synthesis Analysis
The synthesis of derivatives of 3,4-Dihydro-1H-1-benzazepine-2,5-dione involves reactions with maleic, succinic, and phthalic anhydride to produce heterocyclic liquid crystals and other related compounds. These reactions are supported by spectroscopic studies, including FT-IR, 1H and 13C NMR, and various two-dimensional NMR techniques, showcasing the compound's potential in creating materials with specific thermal and mesomorphic behaviors (Yeap, Mohammad, & Osman, 2010).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through comprehensive spectroscopic methods. The impact of different substituents on the compound's behavior indicates the versatility of 3,4-Dihydro-1H-1-benzazepine-2,5-dione derivatives in material science, particularly in the creation of substances with high phase transition temperatures and distinct mesomorphic properties (Yeap, Mohammad, & Osman, 2010).
Chemical Reactions and Properties
3,4-Dihydro-1H-1-benzazepine-2,5-dione derivatives undergo various chemical reactions, leading to the formation of compounds with potential mesomorphic and photodimerization properties. These reactions include cyclizations and transformations influenced by substituent types and reaction conditions, underscoring the chemical versatility of the benzazepine dione framework (Guzikowski et al., 1997).
Physical Properties Analysis
The physical properties, such as thermal and mesomorphic behaviors of 3,4-Dihydro-1H-1-benzazepine-2,5-dione derivatives, are significantly influenced by their molecular structure. Different substituents impact the compound's phase transition temperatures and the nature of the mesophases it exhibits. Some derivatives display textures characteristic of the nematic phase, which is relevant for applications in liquid crystal technologies (Yeap, Mohammad, & Osman, 2010).
Chemical Properties Analysis
The chemical properties of 3,4-Dihydro-1H-1-benzazepine-2,5-dione derivatives are central to their utility in various chemical syntheses and applications. Their reactivity under different conditions enables the creation of a diverse range of compounds with specific structural and functional characteristics, facilitating their use in material science and potential pharmaceutical applications (Guzikowski et al., 1997).
科学的研究の応用
イミダゾール誘導体の合成
イミダゾール誘導体: は、その幅広い生物活性により、医薬品化学において重要な役割を果たしています。 3,4-ジヒドロ-1H-ベンゾ[b]アゼピン-2,5-ジオンは、抗菌、抗真菌、抗ウイルス特性など、さまざまな薬理学的活性を示すイミダゾール含有化合物の合成における前駆体として役立つ可能性があります .
金属有機構造体 (MOFs)
金属有機構造体: は、気体貯蔵や分離においてその可能性を示す、多孔質で知られる材料です。 関連する化合物である1, 3, 5-トリス(1H-ベンゾ[d]イミダゾール-2-イル)ベンゼンは、顕著なCO2吸着能力を持つ新規MOFsの合成に使用されており、3,4-ジヒドロ-1H-ベンゾ[b]アゼピン-2,5-ジオンも同様の用途で探求できる可能性を示しています .
循環器治療
循環器疾患: は、世界中で主要な死亡原因となっています。 テトラヒドロベンゾ[b]アゼピンは、関連する化合物のクラスであり、循環器疾患の治療薬に見られます。 これは、3,4-ジヒドロ-1H-ベンゾ[b]アゼピン-2,5-ジオンが、新しい循環器薬を開発するための貴重な足場となる可能性があることを示唆しています .
抗酸化作用
抗酸化特性を持つ化合物は、細胞を酸化ストレスから保護する上で重要です。 3,4-ジヒドロ-1H-ベンゾ[b]アゼピン-2,5-ジオンの新規誘導体の合成は、酸化損傷によって引き起こされるさまざまな疾患の軽減に使用できる強力な抗酸化物質の開発につながる可能性があります .
抗菌剤
3,4-ジヒドロ-1H-ベンゾ[b]アゼピン-2,5-ジオンの構造により、抗菌特性を持つ誘導体を生成できます。 これらの誘導体は、感染症との闘いにおいて不可欠な、強力な抗菌剤および抗真菌剤となる可能性があります .
作用機序
Target of Action
Compounds with similar structures have been found to have a wide range of targets, including those involved in cardiovascular diseases .
Mode of Action
Some derivatives of this compound have shown strong anticonvulsant activities , suggesting that they may interact with targets in the nervous system to modulate neuronal activity.
Biochemical Pathways
Given its potential anticonvulsant activity , it may influence pathways related to neurotransmission and neuronal excitability.
Result of Action
Some derivatives of this compound have shown good inhibitory effects against staphylococcus aureus atcc 29213 and mtb h37rv , suggesting potential antimicrobial activity.
特性
IUPAC Name |
3,4-dihydro-1H-1-benzazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-5-6-10(13)11-8-4-2-1-3-7(8)9/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTXDALRBZEUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327275 | |
| Record name | 3,4-Dihydro-1H-1-benzazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16511-38-9 | |
| Record name | 3,4-Dihydro-1H-1-benzazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 3,4-dihydro-1H-1-benzazepine-2,5-dione that make it a valuable scaffold in medicinal chemistry?
A1: This compound features a seven-membered benzazepine ring fused to a 2,5-dione moiety. This structure allows for diverse chemical modifications at various positions, making it an attractive scaffold for developing novel pharmaceutical compounds. For instance, studies have shown the potential of using this scaffold to develop highly potent and selective dopamine D(3)-receptor antagonists. []
Q2: Can you describe a synthetic route to obtain pyrazolo, isoxazolo, and pyrimido annulated analogues of 3,4-dihydro-1H-1-benzazepine-2,5-dione?
A2: Research describes an efficient one-pot protocol for annulation on the benzazepine nucleus. The process involves reacting the oxoketene dithioacetal derivative of 3,4-dihydro-1H-1-benzazepine-2,5-dione with various reagents. For example, reacting it with hydrazine hydrate yields pyrazolo analogues, while using hydroxylamine hydrochloride produces isoxazolo analogues. Pyrimido analogues can be obtained by reacting with reagents like acetamidine hydrochloride, guanidine nitrate, urea, or thiourea. []
Q3: How can we enhance the efficiency of designing experiments for studying the synthesis of compounds like 3,4-dihydro-1H-1-benzazepine-2,5-dione?
A3: Model-based optimal experimental design can significantly improve the efficiency of such studies. By employing global parameter sensitivities and appropriate design measures, researchers can maximize the information gained from experiments. This approach helps in obtaining more precise parameter estimates and identifying reliable model candidates, especially when dealing with limited experimental data. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

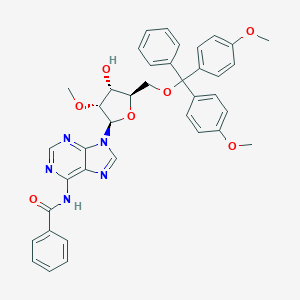
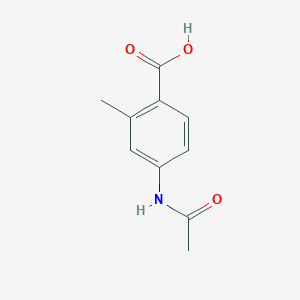
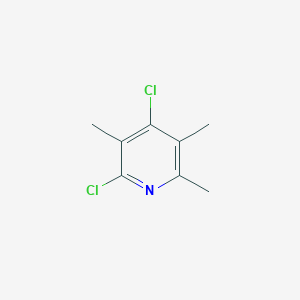

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)

